molecular formula C22H22 B11945307 Tri(P-tolyl)methane CAS No. 16845-02-6

Tri(P-tolyl)methane

Cat. No.: B11945307
CAS No.: 16845-02-6
M. Wt: 286.4 g/mol
InChI Key: WYGIWVCWYKSYOE-UHFFFAOYSA-N
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Description

Tri(P-tolyl)methane is an organic compound with the molecular formula C22H22. It is a derivative of methane where three hydrogen atoms are replaced by p-tolyl groups (4-methylphenyl groups). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(P-tolyl)methane can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with carbon tetrachloride, followed by hydrolysis. Another method includes the Friedel-Crafts alkylation of toluene with trichloromethane in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tri(P-tolyl)methane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products Formed

    p-Tolyl alcohol, p-tolualdehyde, and p-toluic acid.

    Reduction: Toluene and other simpler hydrocarbons.

    Substitution: Halogenated derivatives like p-chlorotoluene and p-bromotoluene.

Scientific Research Applications

Tri(P-tolyl)methane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tri(P-tolyl)methane involves its interaction with molecular targets through various pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethane: Similar structure but with phenyl groups instead of p-tolyl groups.

    Tri(p-anisyl)methane: Contains p-anisyl groups (4-methoxyphenyl) instead of p-tolyl groups.

    Tri(p-bromophenyl)methane: Contains p-bromophenyl groups instead of p-tolyl groups.

Uniqueness

Tri(P-tolyl)methane is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it suitable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

16845-02-6

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1-[bis(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C22H22/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3

InChI Key

WYGIWVCWYKSYOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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